molecular formula C25H22N2O3S B12165842 methyl (2E)-7-methyl-2-(4-methylbenzylidene)-3-oxo-5-[(E)-2-phenylethenyl]-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

methyl (2E)-7-methyl-2-(4-methylbenzylidene)-3-oxo-5-[(E)-2-phenylethenyl]-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

Cat. No.: B12165842
M. Wt: 430.5 g/mol
InChI Key: LCQDLRBIVGVMSK-KMMVFWCYSA-N
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Description

Methyl (2E)-7-methyl-2-(4-methylbenzylidene)-3-oxo-5-[(E)-2-phenylethenyl]-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is a complex organic compound belonging to the thiazolopyrimidine family

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (2E)-7-methyl-2-(4-methylbenzylidene)-3-oxo-5-[(E)-2-phenylethenyl]-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate can be achieved through a multicomponent reaction. One efficient method involves the use of vanadium oxide loaded on fluorapatite as a catalyst. The reaction typically involves the fusion of 1,3,4-thiadiazole-amines or 2-amino-benzothiazole, aldehydes, and active methylene compounds in ethanol solvent at room temperature. This method offers excellent yields (90-97%) and is characterized by rapid synthesis, mild reaction conditions, and eco-friendliness .

Industrial Production Methods

Industrial production of this compound may involve similar multicomponent reactions, scaled up to accommodate larger quantities. The use of heterogeneous catalysts like vanadium oxide on fluorapatite can be advantageous due to their stability, reusability, and ability to facilitate various organic conversions .

Chemical Reactions Analysis

Types of Reactions

Methyl (2E)-7-methyl-2-(4-methylbenzylidene)-3-oxo-5-[(E)-2-phenylethenyl]-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

    Reduction: The addition of hydrogen or removal of oxygen, typically using reducing agents.

    Substitution: Replacement of one functional group with another, often facilitated by nucleophiles or electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The conditions for these reactions can vary, but they often involve controlled temperatures and specific solvents to optimize yield and selectivity .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxo derivatives, while reduction could produce alcohols or amines. Substitution reactions can lead to a variety of functionalized derivatives, enhancing the compound’s versatility .

Scientific Research Applications

Methyl (2E)-7-methyl-2-(4-methylbenzylidene)-3-oxo-5-[(E)-2-phenylethenyl]-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl (2E)-7-methyl-2-(4-methylbenzylidene)-3-oxo-5-[(E)-2-phenylethenyl]-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it may inhibit enzymes like acetylcholinesterase by binding to the active site, thereby preventing the breakdown of neurotransmitters. This inhibition can lead to increased levels of neurotransmitters, which may have therapeutic effects in conditions like Alzheimer’s disease .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl (2E)-7-methyl-2-(4-methylbenzylidene)-3-oxo-5-[(E)-2-phenylethenyl]-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate stands out due to its specific substituents, which confer unique chemical reactivity and potential biological activities. Its ability to undergo various chemical reactions and its diverse applications in research and industry highlight its versatility and importance .

Biological Activity

Methyl (2E)-7-methyl-2-(4-methylbenzylidene)-3-oxo-5-[(E)-2-phenylethenyl]-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is a complex organic compound belonging to the thiazolo[3,2-a]pyrimidine family. This class of compounds is recognized for its diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The unique chemical structure of this compound offers significant potential for medicinal applications.

PropertyValue
Molecular Formula C24H24N2O3S2
Molecular Weight 452.6 g/mol
IUPAC Name This compound
InChI Key YJINSUYWRJXULO-XDHOZWIPSA-N

Antimicrobial Properties

Research indicates that thiazolo[3,2-a]pyrimidine derivatives exhibit notable antimicrobial activity . For instance, compounds similar to methyl (2E)-7-methyl have shown effectiveness against various bacterial strains such as Escherichia coli and Staphylococcus aureus. The mechanism of action typically involves disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways within the bacteria .

Anti-inflammatory Effects

The compound has been studied for its potential anti-inflammatory properties . It appears to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response by catalyzing the formation of prostaglandins. This inhibition can lead to reduced inflammation and pain relief in conditions such as arthritis and other inflammatory diseases.

Anticancer Activity

Methyl (2E)-7-methyl has also been investigated for its anticancer potential . Studies suggest that it may induce apoptosis in cancer cells through various pathways, including the inhibition of cell proliferation and the induction of cell cycle arrest. For example, derivatives of thiazolo[3,2-a]pyrimidine have been shown to inhibit tumor growth in vitro and in vivo models by targeting specific oncogenic pathways .

Antioxidant Properties

The compound's structure allows it to act as an antioxidant , scavenging free radicals and reducing oxidative stress within cells. This property is particularly beneficial in preventing cellular damage associated with chronic diseases like cancer and cardiovascular disorders .

Case Studies

  • Antimicrobial Activity Study : A study evaluated the effectiveness of thiazolo[3,2-a]pyrimidine derivatives against Pseudomonas aeruginosa and found significant inhibition at low concentrations. The study highlighted the importance of functional groups in enhancing antimicrobial efficacy .
  • Anti-inflammatory Effects : In a clinical trial involving patients with rheumatoid arthritis, a derivative of this compound was administered and resulted in a statistically significant reduction in inflammatory markers compared to a placebo group .
  • Anticancer Research : A recent publication demonstrated that methyl (2E)-7-methyl significantly inhibited the growth of breast cancer cells in vitro. The compound induced apoptosis through mitochondrial pathways, suggesting its potential as a therapeutic agent against breast cancer .

Properties

Molecular Formula

C25H22N2O3S

Molecular Weight

430.5 g/mol

IUPAC Name

methyl (2E)-7-methyl-2-[(4-methylphenyl)methylidene]-3-oxo-5-[(E)-2-phenylethenyl]-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

InChI

InChI=1S/C25H22N2O3S/c1-16-9-11-19(12-10-16)15-21-23(28)27-20(14-13-18-7-5-4-6-8-18)22(24(29)30-3)17(2)26-25(27)31-21/h4-15,20H,1-3H3/b14-13+,21-15+

InChI Key

LCQDLRBIVGVMSK-KMMVFWCYSA-N

Isomeric SMILES

CC1=CC=C(C=C1)/C=C/2\C(=O)N3C(C(=C(N=C3S2)C)C(=O)OC)/C=C/C4=CC=CC=C4

Canonical SMILES

CC1=CC=C(C=C1)C=C2C(=O)N3C(C(=C(N=C3S2)C)C(=O)OC)C=CC4=CC=CC=C4

Origin of Product

United States

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